Oxyfedrine vs. Propranolol in Angina Pectoris: Comparable Efficacy with Distinct Hemodynamic Profile
Oxyfedrine (max 32 mg TID) demonstrates comparable anti-anginal efficacy to propranolol (max 120 mg TID) in a double-blind crossover trial of 30 patients with chronic stable angina [1]. While both drugs produced significant improvements in symptom level (P < 0.05) and ST index (propranolol P < 0.02; oxyfedrine P < 0.05), oxyfedrine uniquely does not reduce heart rate or rate-pressure product, contrasting with the negative chronotropic effect of propranolol [2]. This indicates that oxyfedrine's anti-anginal mechanism is not reliant on reducing cardiac work, a crucial differentiator for studies where β-blockade is contraindicated.
| Evidence Dimension | Anti-anginal efficacy and hemodynamics |
|---|---|
| Target Compound Data | Symptom level improvement: P < 0.05; ST index improvement: P < 0.05; No change in heart rate or rate-pressure product |
| Comparator Or Baseline | Propranolol: Symptom level improvement: P < 0.05; ST index improvement: P < 0.02; Significant reduction in heart rate and rate-pressure product |
| Quantified Difference | Both drugs show significant efficacy; oxyfedrine maintains baseline hemodynamics, while propranolol induces bradycardia |
| Conditions | Double-blind crossover RCT in 30 patients with chronic stable angina pectoris; oxyfedrine max 32 mg TID, propranolol max 120 mg TID |
Why This Matters
Oxyfedrine is a viable alternative for angina studies where β-blockade is contraindicated or hemodynamic preservation is required.
- [1] Whittington J, Raftery EB. Oxyfederine and propranolol--a controlled trial in angina pectoris. Br J Clin Pharmacol. 1980 Nov;10(5):439-442. View Source
- [2] Sagar S, et al. Double-blind crossover clinical trial of oxyfedrine and propranolol in angina pectoris. Int J Clin Pharmacol Ther Toxicol. 1985 Apr;23(4):186-9. View Source
